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Compound of Interest

Compound Name:
Methyl 5-methyl-2-

(methylamino)benzoate

CAS No.: 55150-24-8

Cat. No.: B1626983 Get Quote

Executive Summary
The physicochemical performance of substituted benzoates—ranging from aqueous solubility

to tabletability—is dictated not merely by molecular stoichiometry but by the supramolecular

synthons formed in the crystalline state.[1] This guide provides an objective crystallographic

comparison of key benzoate derivatives, analyzing how substituent electronics (nitro- vs.

amino-) and position (ortho- vs. para-) drive lattice architecture.[1]

We focus on the carboxylic acid dimer (

) as the baseline structural motif and evaluate how functional group modifications disrupt or
reinforce this synthon, directly impacting solid-state stability and dissolution profiles.[1]

Experimental Methodology: Crystal Engineering
Workflow
To ensure reproducibility in comparative data, the following standardized protocol is

recommended for generating single crystals suitable for X-ray diffraction (SC-XRD).

Crystal Growth Protocol (Slow Evaporation)[2]
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Solvent Selection: Use a binary system of Ethanol:Water (70:30 v/v) to balance solubility with

evaporation rate.[1]

Saturation: Dissolve the benzoate derivative at

until saturation. Filter through a 0.45

PTFE syringe filter to remove nucleation sites.

Growth: Place in a vibration-free environment at

.

Self-Validation Step: Before SC-XRD, perform Powder X-Ray Diffraction (PXRD) on the bulk

material.[1] If the experimental PXRD pattern does not match the simulated pattern from the

single crystal, you have isolated a polymorph or solvate.[1]

Data Collection & Refinement Logic[3][4]
Temperature: Collect data at 100 K to minimize thermal ellipsoids and resolve hydrogen

atom positions.

Refinement Strategy:

Solve structure using Direct Methods (SHELXT).

Refine against

using SHELXL.

Critical Check: Locate hydroxyl/amine hydrogens in the difference Fourier map rather than

using geometric placement models. This is crucial for confirming H-bond networks.

Visualization: The Crystallographic Workflow
The following diagram outlines the critical path from synthesis to structural validation.
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Figure 1: Decision-matrix workflow for validating crystal structures, emphasizing the PXRD

screening step to detect polymorphism before single-crystal analysis.

Comparative Analysis 1: Electronic Effects
Subject: 4-Nitrobenzoic Acid (Electron Withdrawing) vs. 4-Aminobenzoic Acid (Electron

Donating).

Structural Architectures
The electronic nature of the para-substituent fundamentally alters the packing landscape.[1]

4-Nitrobenzoic Acid (4-NBA): The nitro group is strongly electron-withdrawing but does not

act as a strong hydrogen bond donor.[1] Consequently, 4-NBA retains the classic carboxylic

acid dimer (

) motif.[1] The dimers stack via weak

-

interactions and C-H...O contacts involving the nitro oxygen.[1]

4-Aminobenzoic Acid (PABA): The amino group is a hydrogen bond donor.[1] This introduces

competition for the carboxylic acceptor oxygen. In the

-polymorph, PABA forms dimers, but these dimers are cross-linked by N-H...O hydrogen
bonds, creating a robust 3D network.[1] In the

-polymorph, the acid dimer is completely disrupted, replaced by a catemeric chain involving
amino-to-acid bonding.
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Quantitative Data Comparison[1][5]

Feature
4-Nitrobenzoic Acid (4-
NBA)

4-Aminobenzoic Acid (

-PABA)

Space Group Monoclinic Monoclinic

Unit Cell

(

)

21.28 18.55

Unit Cell

(

)

5.04 3.86

Unit Cell

(

)

12.90 18.69

Angle (

)

96.75 93.6

Primary Synthon Centrosymmetric Dimer Dimer + Amine Cross-link

Melting Point

Performance Insight: The higher melting point of 4-NBA is counter-intuitive if looking only at H-

bond density.[1] However, the highly efficient packing of the planar 4-NBA dimers (facilitated by

the flat nitro group) leads to high lattice energy. PABA's polymorphism (instability) is a direct

result of the "frustrated" H-bonding landscape where the amine and acid groups compete for

donors/acceptors.

Comparative Analysis 2: Positional Isomers
Subject: Salicylic Acid (Ortho) vs. 4-Hydroxybenzoic Acid (Para).
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The Intramolecular Trap
This comparison highlights how steric positioning dictates solubility and acidity.[1]

Salicylic Acid (2-Hydroxybenzoic acid): The ortho-hydroxyl group forms a strong

intramolecular hydrogen bond with the carbonyl oxygen of the carboxyl group.[1][2][3] This

forms a stable 6-membered ring (

motif).[4]

Consequence: The phenolic hydrogen is "locked" and unavailable for intermolecular

bonding with water. The carboxyl proton is more acidic because the conjugate base is

stabilized by this internal chelation.

4-Hydroxybenzoic Acid (4-HBA): The para-hydroxyl group is too distant for internal bonding.

[1] It acts as an intermolecular donor, linking infinite chains of acid dimers.

Data & Performance Metrics
Feature Salicylic Acid (Ortho)

4-Hydroxybenzoic Acid
(Para)

H-Bond Motif
Intramolecular

+ Dimer
Intermolecular Infinite Chains

Acidity (

)
2.97 (Stronger Acid) 4.54 (Weaker Acid)

Aqueous Solubility
~2.2 g/L (

)

~5.0 g/L (

)

Melting Point

Performance Insight:

Drug Delivery: Salicylic acid's lower melting point and intramolecular bonding make it more

lipophilic and easier to absorb through skin (transdermal), hence its use in acne treatments.

[1]
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Stability: 4-HBA has a significantly higher melting point (

vs Salicylic) because every donor/acceptor is utilized in intermolecular lattice holding forces.
[1]

Visualization: Structure-Property Logic
This diagram illustrates the causality between molecular substitution and macroscopic

performance.[1]
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Figure 2: Causal pathway linking substituent positioning to supramolecular motifs and final

pharmaceutical properties.[1]
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Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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